![molecular formula C18H22N2O6 B1231355 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)
5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester is a member of benzofurans.
Aplicaciones Científicas De Investigación
Metabolism and Disposition
Compounds structurally related to 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester are often studied for their metabolism and disposition patterns. For example, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist that undergoes extensive metabolism, primarily through oxidation of the benzofuran ring. The resultant metabolites are primarily excreted via feces, indicating the compound's disposition pathways (Renzulli et al., 2011). Similarly, the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist were elucidated, showing comprehensive metabolic pathways involving oxidative deamination, aliphatic hydroxylation, and carbamate formation (Shaffer et al., 2008).
Biomarker Identification
Research has focused on identifying biomarkers for various substances, which may parallel studies on compounds like 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid. For instance, the identification and quantitative determination of a carboxylic and a mercapturic acid metabolite of etridiazole in the urine of rats and humans were used as potential tools for biological monitoring (Welie et al., 2005).
Exposure and Toxicity Studies
Studies also explore the exposure and potential toxicity of similar compounds. For example, research on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in U.S. adults, focused on measuring urinary concentrations of DINCH metabolites as exposure biomarkers (Silva et al., 2013). This approach could potentially be applied to 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid.
Pharmacological and Behavioral Effects
While direct studies on 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid are not available, related research on pharmacological agents offers insights into potential applications. For instance, the study on the human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist provides data on drug tolerability and receptor occupancy, potentially guiding future research on related compounds (Rabiner et al., 2002).
Propiedades
Nombre del producto |
5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester |
|---|---|
Fórmula molecular |
C18H22N2O6 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
[1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C18H22N2O6/c1-5-24-11-6-7-13-12(8-11)10(4)15(25-13)17(22)26-14(9(2)3)16(21)20-18(19)23/h6-9,14H,5H2,1-4H3,(H3,19,20,21,23) |
Clave InChI |
SYRBMQNGBDFIGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)OC(C(C)C)C(=O)NC(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



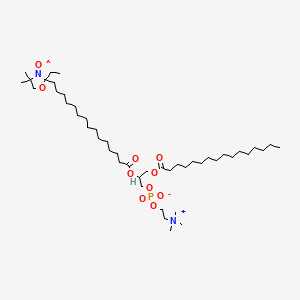

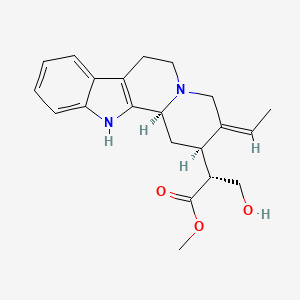
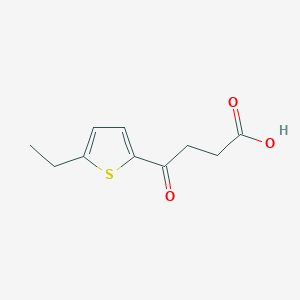

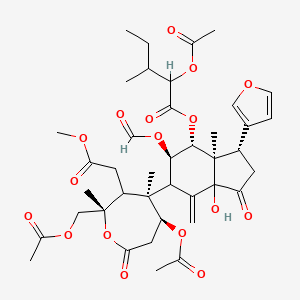
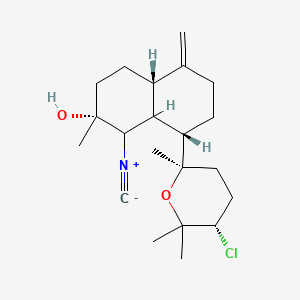



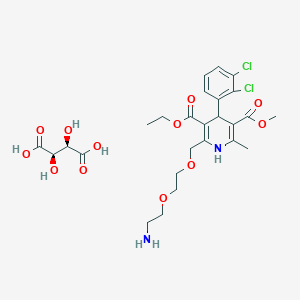
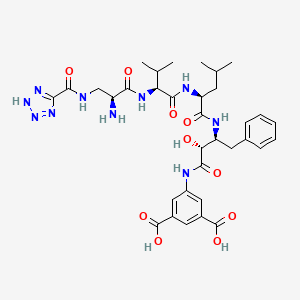
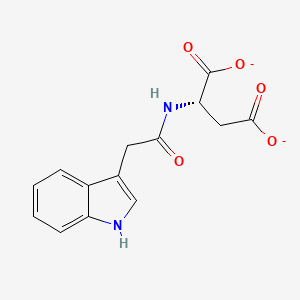
![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)